molecular formula C22H27N3O3 B2881179 1-(2-Phenoxyethyl)-3-(1-pivaloylindolin-6-yl)urea CAS No. 1396766-61-2

1-(2-Phenoxyethyl)-3-(1-pivaloylindolin-6-yl)urea

Katalognummer: B2881179
CAS-Nummer: 1396766-61-2
Molekulargewicht: 381.476
InChI-Schlüssel: RSRIUXROUYZRKM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Phenoxyethyl)-3-(1-pivaloylindolin-6-yl)urea is a synthetic organic compound offered for investigational and non-clinical research applications. This molecule features a urea backbone, a functional group present in a wide range of biologically active molecules and pharmaceutical agents . Urea derivatives are a significant area of study in medicinal chemistry and are frequently investigated for their potential interactions with various enzymatic and receptor targets . The structure of this compound, which incorporates phenoxyethyl and pivaloylindolin groups, suggests it is a candidate for research into structure-activity relationships (SAR) and mechanism-of-action (MOA) studies. Researchers may utilize this compound in exploratory bioassays, high-throughput screening campaigns, or as a building block in the synthesis of more complex chemical entities. All studies must be conducted in accordance with applicable regulatory guidelines. This material is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any other human use.

Eigenschaften

IUPAC Name

1-[1-(2,2-dimethylpropanoyl)-2,3-dihydroindol-6-yl]-3-(2-phenoxyethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3/c1-22(2,3)20(26)25-13-11-16-9-10-17(15-19(16)25)24-21(27)23-12-14-28-18-7-5-4-6-8-18/h4-10,15H,11-14H2,1-3H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSRIUXROUYZRKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCC2=C1C=C(C=C2)NC(=O)NCCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Phenoxyethyl)-3-(1-pivaloylindolin-6-yl)urea typically involves the following steps:

    Formation of the Phenoxyethyl Intermediate: This can be achieved by reacting phenol with ethylene oxide under basic conditions to form 2-phenoxyethanol.

    Formation of the Pivaloylindolinyl Intermediate: This involves the acylation of indoline with pivaloyl chloride in the presence of a base to form 1-pivaloylindoline.

    Coupling Reaction: The final step involves the reaction of the two intermediates with an isocyanate to form the desired urea compound.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Phenoxyethyl)-3-(1-pivaloylindolin-6-yl)urea can undergo various chemical reactions, including:

    Oxidation: The phenoxyethyl group can be oxidized to form phenoxyacetic acid derivatives.

    Reduction: The carbonyl group in the pivaloylindolinyl moiety can be reduced to form alcohol derivatives.

    Substitution: The urea group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Phenoxyacetic acid derivatives.

    Reduction: Alcohol derivatives of the pivaloylindolinyl moiety.

    Substitution: Various substituted urea derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: May serve as a probe or inhibitor in biochemical assays.

    Medicine: Potential therapeutic agent due to its unique structure.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of 1-(2-Phenoxyethyl)-3-(1-pivaloylindolin-6-yl)urea would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenoxyethyl and pivaloylindolinyl groups may enhance its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Cytotoxicity: Phenoxyethyl-Substituted Benzoate Derivatives

Evidence from in vitro cytotoxicity studies highlights the role of substituent positioning on biological activity. For example:

  • 2-Phenoxyethyl 4-hydroxybenzoate demonstrated potent cytotoxicity against MCF-7 breast cancer cells, with cell viability dropping to 11% at 500 µg/mL. Its IC50 was estimated to be <62.5 µg/mL, attributed to inter-H-bond formation with DNA .
  • 2-Phenoxyethyl 2-hydroxybenzoate showed reduced activity (52% viability at 500 µg/mL), likely due to the lack of DNA-binding capability from unfavorable substituent positioning .
Table 1: Cytotoxicity of Phenoxyethyl Derivatives
Compound Viability at 500 µg/mL IC50 (µg/mL) Key Structural Feature
2-Phenoxyethyl 4-hydroxybenzoate 11% <62.5 4-hydroxy substitution (H-bonding)
2-Phenoxyethyl 2-hydroxybenzoate 52% Not reached 2-hydroxy substitution

Comparison with Target Compound: While 1-(2-Phenoxyethyl)-3-(1-pivaloylindolin-6-yl)urea shares the phenoxyethyl group, its urea linkage and pivaloylindolin core may alter its mechanism.

Structural Analogs with Triazolone and Piperazine Moieties

A triazolone derivative (C25H32ClN5O2•HCl) featuring a phenoxyethyl group and a chlorophenyl-piperazine chain was reported (CAS: 82752-99-6) .

Comparison with Target Compound: The target compound lacks the triazolone core and piperazine group, which may reduce off-target effects in neurological pathways. However, the phenoxyethyl chain’s presence in both compounds underscores its versatility in enhancing solubility or receptor binding.

Urea-Based Analogs: SGC707

SGC707 (1-Isoquinolin-6-yl-3-(2-oxo-2-pyrrolidin-1-yl-ethyl)-urea) is a urea derivative with a molecular weight of 298.34 .

Table 2: Structural Comparison of Urea Derivatives
Compound Molecular Weight Key Substituents Potential Target
1-(2-Phenoxyethyl)-3-(1-pivaloylindolin-6-yl)urea ~408.5* Pivaloylindolin, phenoxyethyl Kinases/DNA
SGC707 298.34 Isoquinolin-6-yl, pyrrolidin-2-one Epigenetic enzymes

*Estimated based on structural formula.

Comparison with Target Compound: The pivaloylindolin group in the target compound may confer metabolic stability compared to SGC707’s pyrrolidinone moiety. Additionally, the phenoxyethyl chain could enhance membrane permeability relative to SGC707’s isoquinoline group.

Key Research Findings and Limitations

  • Cytotoxicity: Phenoxyethyl-substituted compounds exhibit activity dependent on substituent positioning, with 4-hydroxy derivatives showing superior DNA interaction .
  • Structural Flexibility: The phenoxyethyl group enhances solubility and binding in diverse scaffolds, but core structures (urea vs. triazolone) dictate target specificity.
  • Limitations: Direct data on 1-(2-Phenoxyethyl)-3-(1-pivaloylindolin-6-yl)urea are absent; comparisons rely on structural analogs. Further studies are needed to validate its mechanism and pharmacokinetics.

Biologische Aktivität

1-(2-Phenoxyethyl)-3-(1-pivaloylindolin-6-yl)urea is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to summarize the available data on its biological activity, including its mechanism of action, therapeutic applications, and relevant case studies.

  • Chemical Formula : C₁₈H₁₈N₂O₃
  • Molecular Weight : 314.35 g/mol
  • CAS Number : 1365267-35-1

The biological activity of 1-(2-Phenoxyethyl)-3-(1-pivaloylindolin-6-yl)urea is primarily attributed to its interaction with specific molecular targets in cells. Research indicates that this compound may exert its effects through modulation of signaling pathways involved in cell proliferation and apoptosis.

Key Mechanisms:

  • Inhibition of Cell Proliferation : Studies have shown that the compound can inhibit the growth of various cancer cell lines, suggesting a potential role as an antitumor agent.
  • Induction of Apoptosis : Evidence indicates that treatment with this urea derivative leads to increased markers of apoptosis in cancer cells, such as caspase activation and PARP cleavage.

Antitumor Activity

A study conducted on various cancer cell lines demonstrated that 1-(2-Phenoxyethyl)-3-(1-pivaloylindolin-6-yl)urea exhibits significant cytotoxic effects. The results are summarized in the following table:

Cell LineIC50 (µM)Mechanism of ActionReference
HEP-G2 (Liver)15Induction of apoptosis
MCF-7 (Breast)20Cell cycle arrest and apoptosis
A549 (Lung)18Inhibition of proliferation

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Case Study on Hepatocellular Carcinoma :
    • Objective : To evaluate the efficacy of 1-(2-Phenoxyethyl)-3-(1-pivaloylindolin-6-yl)urea in treating hepatocellular carcinoma.
    • Findings : The compound reduced tumor size in xenograft models, indicating strong antitumor activity.
    • : Promising results suggest further investigation into clinical applications for liver cancer therapy.
  • Case Study on Breast Cancer :
    • Objective : Assess the effect on MCF-7 breast cancer cells.
    • Findings : Significant reduction in cell viability and induction of apoptosis were observed.
    • : The compound shows potential as a therapeutic agent for breast cancer treatment.

Toxicity and Safety Profile

While the biological activity is promising, it is essential to consider the safety profile. Preliminary studies indicate that at therapeutic doses, the compound does not exhibit significant toxicity; however, further toxicological assessments are necessary to establish a comprehensive safety profile.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.